Tariquidar dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

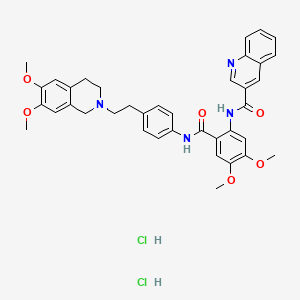

N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]-4,5-dimethoxyphenyl]quinoline-3-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H38N4O6.2ClH/c1-45-33-18-25-14-16-42(23-28(25)19-34(33)46-2)15-13-24-9-11-29(12-10-24)40-38(44)30-20-35(47-3)36(48-4)21-32(30)41-37(43)27-17-26-7-5-6-8-31(26)39-22-27;;/h5-12,17-22H,13-16,23H2,1-4H3,(H,40,44)(H,41,43);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCJRGRTDKIFJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4NC(=O)C5=CC6=CC=CC=C6N=C5)OC)OC)OC.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H40Cl2N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

719.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tariquidar Dihydrochloride: A Deep Dive into its Primary Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tariquidar dihydrochloride, a third-generation non-competitive inhibitor, has emerged as a potent modulator of multidrug resistance (MDR) in cancer therapy. Its primary mechanism revolves around the specific and high-affinity inhibition of P-glycoprotein (P-gp), a key ATP-binding cassette (ABC) transporter responsible for the efflux of various chemotherapeutic agents from cancer cells. This technical guide provides an in-depth analysis of Tariquidar's interaction with its primary target, P-glycoprotein, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its mechanism of action and relevant experimental workflows.

Primary Target: P-glycoprotein (P-gp/ABCB1)

The principal molecular target of this compound is P-glycoprotein (P-gp), also known as ATP-binding cassette sub-family B member 1 (ABCB1).[1][2][3] P-gp is a 170 kDa transmembrane protein that functions as an ATP-dependent efflux pump, actively transporting a wide array of structurally diverse hydrophobic compounds out of cells.[1][4] This efflux mechanism is a major contributor to the phenomenon of multidrug resistance (MDR) in cancer cells, reducing the intracellular concentration and thereby the efficacy of many anticancer drugs.[5][6]

Tariquidar is a highly potent and specific inhibitor of P-gp.[1][3] It exhibits a non-competitive mode of inhibition, meaning it does not directly compete with the substrate for binding to the same site on the transporter.[1][4][5] Instead, it is believed to bind to a distinct site on P-gp, inducing a conformational change that locks the transporter in a state where it can still bind ATP but is unable to complete the transport cycle, thus inhibiting drug efflux.[7]

Quantitative Data Summary

The interaction of Tariquidar with P-glycoprotein has been extensively characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data that define the potency and efficacy of Tariquidar as a P-gp inhibitor.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | 5.1 nM | CHrB30 cell membranes | [2][3][8] |

| ATPase Activity (IC50) | 43 nM | P-gp membranes | [8] |

| Reversal of Drug Resistance | 25 - 80 nM | MDR cell lines | [5][8] |

| EC50 for increasing drug accumulation | 487 nM | CHrB30 cells ([3H]-Vinblastine) | [3] |

Table 1: Potency and Efficacy of Tariquidar against P-glycoprotein.

While P-glycoprotein is the primary target, Tariquidar has been shown to interact with other ABC transporters, notably the Breast Cancer Resistance Protein (BCRP/ABCG2), although its activity is concentration-dependent. At lower concentrations, it can act as a substrate for BCRP, while at higher concentrations (≥100 nM), it functions as an inhibitor.[9][10]

| Transporter | Interaction | Concentration | Reference |

| BCRP (ABCG2) | Substrate | Low concentrations | [9][10] |

| BCRP (ABCG2) | Inhibitor | >100 nM | [10] |

Table 2: Interaction of Tariquidar with other ABC Transporters.

Experimental Protocols

The characterization of Tariquidar's activity relies on a set of well-established in vitro assays. Below are detailed methodologies for key experiments.

Rhodamine 123 Efflux Assay

This assay is a common method to assess P-gp function and its inhibition. Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. Inhibition of P-gp by Tariquidar leads to the accumulation of Rhodamine 123 and a corresponding increase in fluorescence.

Protocol:

-

Cell Culture: Seed P-gp overexpressing cells (e.g., K562/DOX, MCF-7/ADR) and a parental control cell line in 96-well plates and culture overnight.

-

Tariquidar Incubation: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) in serum-free media for 1 hour at 37°C.

-

Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µM to all wells and incubate for 30-60 minutes at 37°C.

-

Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular Rhodamine 123.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer at an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm.

-

Data Analysis: Calculate the fold increase in fluorescence in Tariquidar-treated cells compared to untreated P-gp overexpressing cells.

ATPase Activity Assay

This assay measures the effect of Tariquidar on the ATP hydrolysis activity of P-gp, which is essential for its transport function.

Protocol:

-

Membrane Preparation: Prepare membrane vesicles from P-gp overexpressing cells.

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, and ATP.

-

Tariquidar Addition: Add varying concentrations of this compound to the reaction mixture.

-

Initiate Reaction: Add the P-gp containing membrane vesicles to the reaction mixture and incubate at 37°C for a defined period (e.g., 30 minutes).

-

Measure Inorganic Phosphate: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).

-

Data Analysis: Determine the concentration of Tariquidar that inhibits 50% of the P-gp ATPase activity (IC50).

Cytotoxicity Potentiation Assay (MTT Assay)

This assay determines the ability of Tariquidar to sensitize MDR cancer cells to chemotherapeutic drugs.

Protocol:

-

Cell Seeding: Seed MDR cancer cells in 96-well plates and allow them to adhere overnight.

-

Co-treatment: Treat the cells with a range of concentrations of a chemotherapeutic agent (e.g., doxorubicin, paclitaxel) in the presence or absence of a fixed, non-toxic concentration of this compound.

-

Incubation: Incubate the cells for 48-72 hours at 37°C.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values for the chemotherapeutic agent with and without Tariquidar to determine the potentiation factor.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the mechanism of P-glycoprotein and the inhibitory action of Tariquidar, as well as a typical experimental workflow.

Caption: The normal transport cycle of P-glycoprotein (P-gp).

Caption: Mechanism of P-gp inhibition by Tariquidar.

Caption: Workflow for a Rhodamine 123 efflux assay.

References

- 1. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mapping the Binding Site of the Inhibitor Tariquidar That Stabilizes the First Transmembrane Domain of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A pilot study to assess the efficacy of tariquidar to inhibit P-glycoprotein at the human blood-brain barrier with (R)–11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Membrane-assisted tariquidar access and binding mechanisms of human ATP-binding cassette transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | P-Glycoprotein: One Mechanism, Many Tasks and the Consequences for Pharmacotherapy of Cancers [frontiersin.org]

- 8. ovid.com [ovid.com]

- 9. selleckchem.com [selleckchem.com]

- 10. P-glycoprotein: new insights into structure, physiological function, regulation and alterations in disease - PMC [pmc.ncbi.nlm.nih.gov]

A Resource for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Early Discovery and Development of Tariquidar

This technical guide provides a comprehensive overview of the early discovery and development of Tariquidar (XR9576), a potent third-generation P-glycoprotein (P-gp) inhibitor. It details the compound's mechanism of action, key preclinical and clinical findings, and the experimental protocols used for its evaluation.

Introduction: The Emergence of a Third-Generation P-gp Inhibitor

Tariquidar (XR9576) is an anthranilic acid derivative that emerged from research efforts by Xenova Group Ltd. to develop highly potent and specific modulators of P-glycoprotein (P-gp), a key mediator of multidrug resistance (MDR) in cancer.[1][2] Unlike its predecessors, Tariquidar was designed to circumvent the pharmacokinetic interactions and toxicities that had limited the clinical utility of first and second-generation P-gp inhibitors.[1][3][4] Its development marked a significant step forward in the quest to overcome MDR, and it remains one of the most potent P-gp inhibitors identified to date.[5][6]

Mechanism of Action: A Non-Competitive Blockade of P-glycoprotein

Tariquidar's primary molecular target is P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as an efflux pump for a broad spectrum of chemotherapeutic agents.[1][7] By actively removing these drugs from cancer cells, P-gp reduces their intracellular concentration and, consequently, their cytotoxic efficacy.

Tariquidar functions as a potent, non-competitive inhibitor of P-gp.[1][6][8] It binds to P-gp with high affinity, and this interaction is thought to lock the transporter in a conformation that is incompatible with drug efflux.[8][9][10] More specifically, it has been proposed that Tariquidar blocks the conformational transition from a closed to an open state during the catalytic cycle of P-gp.[9][10] This inhibitory action effectively restores the ability of chemotherapeutic drugs to accumulate within resistant cancer cells.

The interaction of Tariquidar with the ATPase activity of P-gp is complex. It has been shown to inhibit the basal, vanadate-sensitive ATPase activity, suggesting interference with substrate binding or ATP hydrolysis.[6][8][11] However, some studies have also reported a stimulatory effect on ATPase activity under certain conditions.[9][12]

While highly selective for P-gp at low nanomolar concentrations, Tariquidar can also inhibit the Breast Cancer Resistance Protein (BCRP/ABCG2) at higher concentrations (≥100 nM).[8][12] It does not significantly inhibit the Multidrug Resistance-Associated Protein 1 (MRP1).[12][13]

Preclinical Data: Potent In Vitro and In Vivo Activity

The preclinical evaluation of Tariquidar demonstrated its potent ability to reverse P-gp-mediated multidrug resistance across a range of cancer cell lines.

Quantitative In Vitro Activity

The following tables summarize the key quantitative data from in vitro studies of Tariquidar.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | 5.1 nM | CHrB30 | [8] |

| ATPase Inhibition (IC50) | 43 nM | P-gp (vanadate-sensitive) | [8] |

| Drug Accumulation (EC50) | 487 nM | CHrB30 | [8] |

Table 1: In Vitro Potency of Tariquidar against P-glycoprotein.

| Cell Line | Chemotherapeutic Agent | Tariquidar Concentration | Fold Reversal of Resistance (IC50 reduction) | Reference |

| MC26 (murine colon carcinoma) | Doxorubicin | 0.1 µM | 5-fold (36 nM vs 7 nM) | [8] |

| EMT6/AR1.0, H69/LX4, 2780 AD | Doxorubicin | 0.1 µM | 22 to 150-fold | [8] |

| ABCB1-expressing cells | Doxorubicin | 100 nM | 30-fold | [14] |

| ABCG2-expressing cells | Mitoxantrone | 100 nM | 2-fold | [14] |

Table 2: Reversal of Chemotherapeutic Resistance by Tariquidar in Various Cell Lines.

A notable feature of Tariquidar is its long duration of action, with P-gp inhibition persisting for over 22 hours after the drug is removed from the culture medium.[1][8]

Clinical Development: From Promise to Challenge

Tariquidar progressed into clinical trials based on its strong preclinical profile.

Summary of Clinical Trials

Phase I and II clinical trials evaluated Tariquidar in combination with standard chemotherapeutic agents such as docetaxel, doxorubicin, and vinorelbine in patients with various solid tumors, including lung, ovarian, and breast cancer.[1][3][15]

Pharmacokinetics and Pharmacodynamics

A key advantage of Tariquidar observed in clinical studies was its favorable pharmacokinetic profile, with minimal interactions with co-administered chemotherapies.[1][11][15] Pharmacodynamic studies confirmed effective P-gp inhibition in patients. A 150 mg intravenous dose of Tariquidar resulted in sustained inhibition of P-gp in peripheral blood mononuclear cells (CD56+) for at least 48 hours.[1][11] Furthermore, functional imaging using 99mTc-sestamibi, a P-gp substrate, demonstrated reduced clearance from the liver and increased retention in some tumors, providing in vivo evidence of target engagement.[1][3]

Clinical Efficacy

Despite the clear evidence of P-gp inhibition, the clinical efficacy of Tariquidar in terms of tumor response was limited.[15] The objective response rates in trials were low, a disappointing outcome that has been a common theme for most P-gp inhibitors. This has led to the discontinuation of its development for reversing MDR in cancer.

Structure-Activity Relationship (SAR)

The development of Tariquidar and its analogs has provided valuable insights into the structural requirements for potent P-gp inhibition.

The core chemical scaffold of Tariquidar, a dimethoxytetrahydroisoquinoline–ethyl–phenylamine moiety, is crucial for its activity.[5] SAR studies have revealed that a bulky aromatic ring system and specific hydrogen bond acceptor, steric, and hydrophobic fields are important for high-affinity binding and potent inhibition.[16][17] These findings have guided the synthesis of numerous analogs in an effort to further optimize potency and selectivity.[5][18][19]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the evaluation of Tariquidar.

Cytotoxicity Assay (e.g., Sulforhodamine B Assay)

This assay is used to determine the ability of Tariquidar to reverse resistance to a cytotoxic drug.

-

Cell Seeding: Seed multidrug-resistant and their parental sensitive cancer cell lines into 96-well microtiter plates at an appropriate density (e.g., 800 cells/well in 100 µL of culture medium) and allow them to attach for approximately 4 hours at 37°C in a humidified CO2 incubator.[8]

-

Modulator Addition: Add varying concentrations of Tariquidar (or a vehicle control) in a volume of 50 µL to the appropriate wells and incubate for 1 hour.[8]

-

Cytotoxic Drug Addition: Add the cytotoxic agent (e.g., doxorubicin) in a serial dilution (in 50 µL) to achieve a range of final concentrations.[8]

-

Incubation: Incubate the plates for 4 days.[8]

-

Cell Fixation and Staining: Following incubation, fix the cells and stain with sulforhodamine B to determine cell proliferation.

-

Data Analysis: Calculate the IC50 values (the concentration of cytotoxic drug required to inhibit cell growth by 50%) for the cytotoxic agent alone and in the presence of Tariquidar. The fold-reversal of resistance is calculated by dividing the IC50 of the cytotoxic drug alone by the IC50 in the presence of Tariquidar.

P-gp Inhibition Assay (Rhodamine 123 Efflux Assay)

This assay measures the ability of Tariquidar to inhibit the efflux of a fluorescent P-gp substrate, rhodamine 123.

-

Cell Preparation: Isolate peripheral blood mononuclear cells (or use a P-gp-expressing cell line) and prepare a cell suspension of approximately 1 x 10^6 cells/mL.[13]

-

Incubation with Tariquidar and Rhodamine 123: Incubate the cell suspension at 37°C with a fixed concentration of rhodamine 123 (e.g., 0.2 µg/mL) in the presence of varying concentrations of Tariquidar (e.g., from 0.01 nM to 1 µM).[13]

-

Flow Cytometry Analysis: After the incubation period, analyze the intracellular fluorescence of the cells using a flow cytometer.[13]

-

Data Interpretation: An increase in the intracellular fluorescence of rhodamine 123 in the presence of Tariquidar indicates inhibition of P-gp-mediated efflux.

ATPase Activity Assay

This assay measures the effect of Tariquidar on the ATP hydrolysis activity of P-gp.

-

Membrane Preparation: Prepare crude membrane vesicles from cells overexpressing P-gp.[12]

-

Assay Reaction: Incubate the membrane vesicles with varying concentrations of Tariquidar in an assay buffer containing ATP and magnesium ions.[12]

-

Phosphate Detection: After a defined incubation period at 37°C, stop the reaction and measure the amount of inorganic phosphate released from ATP hydrolysis. This can be done using a colorimetric method.[12]

-

Data Analysis: Determine the concentration of Tariquidar that inhibits the P-gp-specific ATPase activity by 50% (IC50). The P-gp-specific activity is often determined as the vanadate-sensitive portion of the total ATPase activity.[12]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and experimental procedures related to Tariquidar.

Caption: P-gp mediated multidrug resistance and its inhibition by Tariquidar.

Caption: Experimental workflow for a cytotoxicity assay to evaluate resistance reversal.

Caption: Experimental workflow for the Rhodamine 123 efflux assay to measure P-gp inhibition.

References

- 1. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multidrug resistance reversal by co-delivery of tariquidar (XR9576) and paclitaxel using long-circulating liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Tariquidar Is an Inhibitor and Not a Substrate of Human and Mouse P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationships of Tariquidar Analogs as Multidrug Resistance Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic and pharmacodynamic study of tariquidar (XR9576), a P-glycoprotein inhibitor, in combination with doxorubicin, vinorelbine, or docetaxel in children and adolescents with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A pilot study to assess the efficacy of tariquidar to inhibit P-glycoprotein at the human blood-brain barrier with (R)–11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics [frontiersin.org]

- 16. Structure-activity relationships of a series of tariquidar analogs as multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Structure-activity relationships of tariquidar analogs as multidrug resistance modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Preliminary Investigation of Tariquidar in Blood-Brain Barrier Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigation of Tariquidar, a potent third-generation P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) inhibitor, in the context of blood-brain barrier (BBB) studies. This document outlines Tariquidar's mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed experimental protocols for its investigation in in vitro BBB models.

Introduction to Tariquidar and the Blood-Brain Barrier

The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[1][2] Two key ATP-binding cassette (ABC) transporters, P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), are highly expressed on the luminal side of the BBB endothelial cells.[3][4] These transporters actively efflux a wide range of xenobiotics, including many therapeutic drugs, from the brain back into the bloodstream, thereby limiting their efficacy for treating central nervous system (CNS) disorders.[2][5]

Tariquidar (XR9576) is a potent, non-competitive inhibitor of both P-gp and, at higher concentrations, BCRP.[3][6] Its ability to modulate the function of these efflux transporters has made it a valuable tool in neuroscience research and a potential agent for enhancing drug delivery to the brain for the treatment of conditions like brain tumors and neurodegenerative diseases.[7][8]

Mechanism of Action

Tariquidar inhibits the efflux function of P-gp and BCRP by binding to the transporters and locking them in a conformation that is incompatible with substrate transport.[4] At low concentrations, Tariquidar acts as a selective inhibitor of P-gp. At higher concentrations (≥100 nM), it also inhibits BCRP.[3] Interestingly, at very low (tracer) concentrations, Tariquidar can be a substrate for BCRP, which has implications for its own brain penetration.[3][9]

Caption: Workflow for establishing an in vitro BBB co-culture model. (Within 100 characters)

P-glycoprotein Inhibition Assay using Rhodamine 123

This protocol details a common method to assess P-gp inhibition by Tariquidar in the established in vitro BBB model.

Materials:

-

Established in vitro BBB co-culture model (from section 4.1)

-

Rhodamine 123 (a fluorescent P-gp substrate)

-

Tariquidar stock solution (in a suitable solvent like DMSO)

-

Assay buffer (e.g., HBSS)

-

Fluorescence plate reader

Procedure:

-

Pre-incubation with Tariquidar:

-

Prepare different concentrations of Tariquidar in assay buffer. Include a vehicle control (buffer with the same concentration of solvent as the Tariquidar solutions).

-

Remove the culture medium from the apical and basolateral compartments of the Transwell inserts.

-

Add the Tariquidar solutions or vehicle control to the apical (luminal) compartment and fresh assay buffer to the basolateral (abluminal) compartment.

-

Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.

-

-

Addition of Rhodamine 123:

-

Prepare a working solution of Rhodamine 123 in assay buffer.

-

Add the Rhodamine 123 solution to the apical compartment of all wells.

-

-

Transport Assay:

-

Incubate the plates at 37°C for a specific duration (e.g., 60-120 minutes).

-

At the end of the incubation, collect samples from the basolateral compartment.

-

-

Quantification:

-

Measure the fluorescence of the samples from the basolateral compartment using a fluorescence plate reader (excitation/emission ~485/529 nm for Rhodamine 123).

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) of Rhodamine 123 for each condition.

-

A significant increase in the Papp value in the presence of Tariquidar compared to the vehicle control indicates P-gp inhibition.

-

Plot the Papp values against the Tariquidar concentrations to determine the IC50 value.

-

dot

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. researchgate.net [researchgate.net]

- 4. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. P-Glycoprotein Expression in the Blood-Brain Barrier After Cerebral Ischemia - Ace Therapeutics [acetherapeutics.com]

- 6. youtube.com [youtube.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. youtube.com [youtube.com]

- 9. biorxiv.org [biorxiv.org]

Tariquidar's effect on P-gp ATPase activity

An In-Depth Technical Guide to Tariquidar's Effect on P-glycoprotein (P-gp) ATPase Activity

Executive Summary

P-glycoprotein (P-gp, ABCB1) is a critical ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of xenobiotics, including many chemotherapeutic agents, from cells. This efflux mechanism is a primary driver of multidrug resistance (MDR) in cancer, a significant obstacle to successful treatment. The energy for this transport is derived from ATP hydrolysis, a process catalyzed by the transporter's intrinsic ATPase domains. Tariquidar (XR9576) is a potent, third-generation, non-competitive P-gp inhibitor developed to counteract MDR. This document provides a comprehensive technical overview of Tariquidar's mechanism of action, with a specific focus on its complex effects on P-gp's ATPase activity. It details the quantitative parameters of this interaction, outlines relevant experimental protocols, and provides visual diagrams of the underlying molecular and experimental processes.

Mechanism of Action: A Dual Effect on P-gp

Tariquidar presents a unique mechanism among P-gp inhibitors. While it potently blocks the protein's primary function—drug efflux—it paradoxically stimulates its ATPase activity.[1][2] This dual effect is attributed to its non-competitive mode of inhibition.[3][4][5]

Unlike substrate inhibitors that compete for binding, Tariquidar binds to a distinct allosteric site on P-gp.[1] This binding event is proposed to lock the transporter in a specific, "closed" or "occluded" conformation.[1][6] In this state, the nucleotide-binding domains (NBDs) are held in close proximity, a conformation that is highly favorable for ATP hydrolysis.[1][7] However, this Tariquidar-induced conformation prevents the subsequent large-scale structural changes necessary to open the transporter to the extracellular side and release the substrate.[2][6]

Therefore, Tariquidar effectively uncouples ATP hydrolysis from the transport cycle. The ATPase engine continues to run, and may even run faster, but the "transmission" to the transport domains is disengaged, preventing drug efflux. This mechanism explains how Tariquidar can be a potent transport inhibitor while simultaneously acting as a stimulator of P-gp's ATPase activity.[6][7]

Quantitative Analysis of Tariquidar-P-gp Interaction

The interaction between Tariquidar and P-gp has been quantified across numerous studies. The following table summarizes key binding and inhibition parameters.

| Parameter | Value | Cell Line / System | Description | Reference(s) |

| Kd | 5.1 nM | CHrB30 Cells | Dissociation constant, a measure of binding affinity. | [3][8] |

| IC50 (ATPase) | 43 ± 9 nM | P-gp Membranes | Concentration causing 50% inhibition of vanadate-sensitive ATPase activity. | [3][8] |

| IC50 (Transport) | ~0.04 µM (40 nM) | In vitro studies | Concentration causing 50% inhibition of P-gp mediated substrate transport. | [9] |

| Bmax | 275 pmol/mg | P-gp Membranes | Maximum number of binding sites. | [3] |

| Effective Concentration | 25 - 80 nM | MDR Human Tumor Cell Lines | Concentration range for complete reversal of drug resistance in vitro. | [3][10][11] |

| ATPase Stimulation | ~8-10 fold | Purified Human P-gp | Maximal stimulation of basal ATPase activity. | [7][12] |

Signaling Pathways and Logical Relationships

P-gp Transport Cycle and Tariquidar Inhibition

The following diagram illustrates the normal ATP-dependent efflux cycle of P-gp and the point of interruption by Tariquidar.

Caption: P-gp transport cycle and Tariquidar's inhibitory mechanism.

Reversal of Multidrug Resistance

This diagram outlines the logical progression of how Tariquidar reverses P-gp-mediated multidrug resistance in cancer cells.

Caption: Logical flow of Tariquidar reversing multidrug resistance.

Experimental Protocols

P-gp ATPase Activity Assay

This protocol describes a generalized method for measuring the effect of Tariquidar on P-gp ATPase activity using isolated membrane vesicles. The principle relies on quantifying the inorganic phosphate (Pi) released from ATP hydrolysis.

Objective: To determine the concentration-dependent effect of Tariquidar on the rate of ATP hydrolysis by P-gp.

Materials:

-

High-purity membrane vesicles from cells overexpressing human P-gp (e.g., Sf9 or HEK293 cells).

-

Assay Buffer: 50 mM Tris-HCl, 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 1 mM DTT, pH 7.4.

-

ATP Solution: 100 mM MgATP in assay buffer.

-

Tariquidar stock solution in DMSO.

-

Sodium orthovanadate (Na₃VO₄) solution (P-gp inhibitor control).

-

Verapamil or other known P-gp substrate (stimulator control).

-

Phosphate detection reagent (e.g., PiColorLock™ or Malachite Green-based reagent).[13]

-

Phosphate standard solution for calibration curve.

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Reagent Preparation: Thaw all reagents. Prepare serial dilutions of Tariquidar in assay buffer containing a constant, low percentage of DMSO (e.g., 1%). Prepare control wells containing: (a) buffer only (basal activity), (b) a known P-gp substrate like verapamil (stimulated activity), and (c) sodium orthovanadate (to measure non-P-gp ATPase background).

-

Membrane Preparation: Thaw P-gp membrane vesicles on ice. Dilute the membranes to the desired concentration (e.g., 0.1-0.2 mg/mL) in ice-cold assay buffer.

-

Plate Setup: Add 50 µL of the diluted membrane suspension to each well of a 96-well plate.

-

Compound Addition: Add 25 µL of the diluted Tariquidar, controls, or buffer to the appropriate wells.

-

Pre-incubation: Incubate the plate at 37°C for 5-10 minutes to allow the compound to interact with the transporter.

-

Reaction Initiation: Initiate the ATPase reaction by adding 25 µL of MgATP solution to each well (final concentration typically 3-5 mM).

-

Incubation: Incubate the plate at 37°C for a fixed time (e.g., 20-40 minutes). The time should be within the linear range of phosphate release.

-

Reaction Termination & Detection: Stop the reaction by adding the phosphate detection reagent according to the manufacturer's instructions (e.g., 50 µL of PiColorLock™ mix). This reagent typically contains acid to stop the reaction and colorimetric components that react with the liberated Pi.

-

Signal Development: Allow the color to develop for the time specified by the reagent manufacturer (e.g., 30 minutes at room temperature).

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.

-

Data Analysis:

-

Construct a phosphate standard curve to convert absorbance values to the amount of Pi produced.

-

Calculate the P-gp specific activity by subtracting the activity in the presence of sodium orthovanadate from the activity in all other wells.

-

Plot the P-gp specific ATPase activity as a function of Tariquidar concentration.

-

Determine the EC₅₀ (for stimulation) or IC₅₀ (for inhibition of stimulated activity) from the dose-response curve.

-

Experimental Workflow Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. Mapping the Binding Site of the Inhibitor Tariquidar That Stabilizes the First Transmembrane Domain of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Tariquidar-induced P-glycoprotein inhibition at the rat blood-brain barrier studied with (R)-11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The ATPase Activity of the P-glycoprotein Drug Pump Is Highly Activated When the N-terminal and Central Regions of the Nucleotide-binding Domains Are Linked Closely Together - PMC [pmc.ncbi.nlm.nih.gov]

- 13. abcam.com [abcam.com]

Tariquidar Dihydrochloride: A Technical Guide on a Potent P-glycoprotein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Tariquidar dihydrochloride, also known by its development code XR9576, is a third-generation, non-competitive inhibitor of P-glycoprotein (P-gp/ABCB1).[1][2] P-gp is an ATP-dependent efflux pump that plays a critical role in multidrug resistance (MDR) in cancer by actively transporting a wide range of chemotherapeutic agents out of tumor cells.[1][2] This guide provides a comprehensive overview of the fundamental properties, chemical structure, mechanism of action, and key experimental protocols associated with this compound.

Core Properties and Chemical Structure

Tariquidar is an anthranilic acid derivative characterized by its high potency and specificity for P-gp.[1][3][4] Its chemical and physical properties are summarized in the table below.

Table 1: Physicochemical and Pharmacological Properties of this compound

| Property | Value | References |

| IUPAC Name | N-[2-[[[4-[2-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]phenyl]amino]carbonyl]-4,5-dimethoxyphenyl]-3-quinolinecarboxamide dihydrochloride | [5][6] |

| Synonyms | XR9576 dihydrochloride | [7][8] |

| CAS Number | 1992047-62-7 | [5][7][] |

| Chemical Formula | C38H38N4O6·2HCl | [5][7] |

| Molecular Weight | 719.66 g/mol | [5][7][] |

| Solubility | Soluble in DMSO (>10 mM); Insoluble in water and ethanol. | [5][10][11][12] |

| P-gp Binding Affinity (Kd) | 5.1 nM | [8][10] |

| P-gp ATPase Activity (IC50) | 43 ± 9 nM | [8][10] |

| P-gp Transport (EC50) | 487 ± 50 nM (for [3H]-Vinblastine accumulation) | [8][10] |

| Purity | ≥98% (by HPLC) | [5] |

The chemical structure of Tariquidar features a complex aromatic system that facilitates its high-affinity binding to the transmembrane domains of P-glycoprotein.[13]

Mechanism of Action: Reversing Multidrug Resistance

Tariquidar functions as a potent and specific inhibitor of P-glycoprotein.[2][8] Its primary mechanism involves non-competitive inhibition, meaning it does not compete with cytotoxic drugs for the same binding site.[1][2][10] Instead, Tariquidar binds with high affinity to P-gp and locks the transporter in a conformation that prevents it from effluxing substrates.[13][14]

Key aspects of its mechanism include:

-

High-Affinity Binding : Tariquidar binds to P-gp with a dissociation constant (Kd) of 5.1 nM.[8][10]

-

Inhibition of Conformational Change : It inhibits the P-gp catalytic cycle by blocking the transition from a closed to an open conformation, which is necessary for drug transport.[13][14]

-

ATPase Activity Modulation : While it inhibits drug efflux, Tariquidar can stimulate the basal ATPase activity of P-gp, suggesting it interferes with the coupling of ATP hydrolysis to transport.[2][10][13]

-

Dual Role with BCRP : At low nanomolar concentrations, Tariquidar can act as a substrate for another ABC transporter, the Breast Cancer Resistance Protein (BCRP/ABCG2).[5][7] However, at concentrations greater than 100 nM, it acts as an inhibitor of BCRP as well.[5][7]

By inhibiting P-gp, Tariquidar effectively restores the intracellular concentration of chemotherapeutic agents in resistant cancer cells, thereby resensitizing them to the cytotoxic effects of the drugs.[1][5]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Multidrug Transporters | Tocris Bioscience [tocris.com]

- 6. Tariquidar | C38H38N4O6 | CID 148201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. glpbio.com [glpbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Tariquidar | P-gp | TargetMol [targetmol.com]

- 12. apexbt.com [apexbt.com]

- 13. researchgate.net [researchgate.net]

- 14. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Reversing Multidrug Resistance in Cell Lines with Tariquidar

Introduction

Multidrug resistance (MDR) is a primary obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters. P-glycoprotein (P-gp, or ABCB1), the product of the MDR1 gene, is a prominent member of this family. It functions as an ATP-dependent efflux pump, actively expelling a wide range of structurally diverse anticancer drugs from the cell, thereby reducing their intracellular concentration and therapeutic efficacy.[1][2]

Tariquidar (XR9576) is a potent, third-generation, noncompetitive inhibitor of P-gp.[3][4] It binds to P-gp with high affinity (Kd of approximately 5.1 nM), inhibiting its ATPase activity and consequently blocking the drug efflux function.[5][6] This restores the sensitivity of MDR cancer cells to P-gp substrate chemotherapeutics.[2][7] Unlike first and second-generation inhibitors, Tariquidar exhibits high specificity and potency at low nanomolar concentrations (typically 25-100 nM) and has a long duration of action, persisting for over 22 hours in vitro after its removal from the culture medium.[2][5][8] While highly selective for P-gp, it's noteworthy that at higher concentrations (≥100 nM), Tariquidar may also inhibit the activity of other ABC transporters like ABCG2 (BCRP) and ABCC10 (MRP7).[9][10]

These application notes provide detailed protocols for utilizing Tariquidar to functionally reverse P-gp-mediated multidrug resistance in cancer cell lines.

Mechanism of Action: P-gp Inhibition by Tariquidar

P-gp is an integral membrane protein that utilizes the energy from ATP hydrolysis to transport substrates out of the cell. Chemotherapeutic drugs that are P-gp substrates enter the cell via passive diffusion but are then recognized and effluxed by P-gp. This pumping action keeps the intracellular drug concentration below a cytotoxic threshold, conferring resistance.

Tariquidar acts as a noncompetitive inhibitor, meaning it does not compete with the chemotherapeutic drug for the same binding site.[3][5] Instead, it binds to a distinct modulatory site on P-gp.[6] This binding event is thought to lock the transporter in a conformation that is unable to bind or hydrolyze ATP effectively, thus inactivating the pump.[4][11] As a result, the efflux of co-administered chemotherapeutic agents is blocked, leading to their intracellular accumulation and the restoration of their cytotoxic effects.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Tariquidar (XR9576): a P-glycoprotein drug efflux pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Tariquidar Sensitizes Multiple Myeloma Cells to Proteasome Inhibitors via Reduction of Hypoxia-Induced P-gp-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. A Pharmacodynamic Study of Docetaxel in Combination with the P-glycoprotein Antagonist, Tariquidar (XR9576) in Patients with Lung, Ovarian, and Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reversal of MRP7 (ABCC10)-mediated multidrug resistance by tariquidar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Note: High-Throughput Screening of P-glycoprotein Inhibition using a Rhodamine 123 Efflux Assay with Tariquidar

Audience: Researchers, scientists, and drug development professionals.

Introduction

P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1), is a crucial ATP-binding cassette (ABC) transporter that actively extrudes a wide variety of xenobiotics from cells. This efflux mechanism plays a significant role in the pharmacokinetics of many drugs and is a key contributor to multidrug resistance (MDR) in cancer cells. Consequently, the identification and characterization of P-gp inhibitors are of paramount importance in drug discovery and development. This application note provides a detailed protocol for a robust and reproducible Rhodamine 123 (Rh123) efflux assay to screen for and characterize P-gp inhibitors, using Tariquidar as a potent and specific inhibitor.

Rhodamine 123 is a fluorescent substrate of P-gp that readily enters cells but is actively pumped out by P-gp.[1][2] Inhibition of P-gp leads to the intracellular accumulation of Rh123, resulting in a measurable increase in fluorescence. Tariquidar is a third-generation, non-competitive P-gp inhibitor with high affinity and specificity, making it an excellent positive control and a benchmark for inhibitor screening.[3][4] This assay can be adapted for high-throughput screening and provides a reliable method to determine the potency of test compounds as P-gp inhibitors.

Principle of the Assay

In cells overexpressing P-gp, the fluorescent substrate Rhodamine 123 is actively transported out of the cell, resulting in low intracellular fluorescence. When a P-gp inhibitor such as Tariquidar is present, the efflux activity of P-gp is blocked, leading to the accumulation of Rhodamine 123 inside the cell and a corresponding increase in fluorescence intensity. The magnitude of this increase is proportional to the inhibitory activity of the compound being tested.

Signaling Pathway and Inhibition Mechanism

Caption: P-gp mediated efflux of Rhodamine 123 and its inhibition by Tariquidar.

Experimental Workflow

Caption: Experimental workflow for the Rhodamine 123 efflux assay.

Quantitative Data Summary

| Parameter | Value | Cell Line(s) | Reference(s) |

| Tariquidar | |||

| Binding Affinity (Kd) | 5.1 nM | P-gp expressing membranes | [5] |

| IC50 (P-gp ATPase activity) | 43 nM | P-gp expressing membranes | [3] |

| Effective Concentration (in vitro) | 25 - 80 nM | Multidrug-resistant human tumor cell lines | [6] |

| EC50 (for substrate accumulation) | 487 nM ([3H]-vinblastine) | CHrB30 cells | [3] |

| Rhodamine 123 | |||

| Concentration Range | 50 - 200 ng/mL (~0.13 - 0.53 µM) | Human leukemic cell lines | [7] |

| Concentration Used | 5.25 µM | MCF7R cells | [8] |

| Excitation Wavelength | ~485 - 505 nm | Various | [2] |

| Emission Wavelength | ~525 - 529 nm | Various | [2] |

| Positive Controls (Other P-gp Inhibitors) | |||

| Verapamil IC50 (Rh123 accumulation) | 5.7 µM | MCF7R cells | [8] |

| Cyclosporin A IC50 (Rh123 accumulation) | 1.1 µM | MCF7R cells | [8] |

Detailed Experimental Protocol

Materials and Reagents

-

Cell Lines: A cell line overexpressing P-gp (e.g., NCI/ADR-RES, KB-V1, or a stably transfected cell line like MDCKII-MDR1) and its parental, low P-gp expressing counterpart (e.g., OVCAR-8, KB-3-1, MDCKII).

-

Rhodamine 123 (Rh123): Stock solution in DMSO (e.g., 1 mg/mL).

-

Tariquidar: Stock solution in DMSO (e.g., 10 mM).

-

Positive Control: Verapamil or Cyclosporin A.

-

Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or serum-free medium.

-

Wash Buffer: Ice-cold Phosphate-Buffered Saline (PBS).

-

96-well plates: Black, clear-bottom plates for fluorescence measurement.

-

Reagents for cell lysis and protein quantification (optional).

Experimental Procedure

1. Cell Seeding:

-

One day prior to the assay, seed the P-gp overexpressing and parental cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 5 x 10^4 cells/well).

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator.

2. Preparation of Compounds:

-

Prepare a serial dilution of Tariquidar and any test compounds in assay buffer. The final concentrations should typically range from 0.1 nM to 10 µM.

-

Prepare a working solution of the positive control (e.g., Verapamil at a final concentration of 100 µM).

-

Prepare a vehicle control containing the same final concentration of DMSO as the compound wells (typically ≤ 0.5%).

3. Rhodamine 123 Efflux Assay (Accumulation Method):

-

On the day of the assay, gently aspirate the culture medium from the wells.

-

Wash the cells once with 100 µL of pre-warmed assay buffer.

-

Add 50 µL of the diluted Tariquidar, test compounds, positive control, or vehicle control to the respective wells.

-

Pre-incubate the plate at 37°C for 30-60 minutes.

-

Prepare the Rhodamine 123 working solution in pre-warmed assay buffer. A final concentration of 1-5 µM is a good starting point.

-

Add 50 µL of the Rhodamine 123 working solution to all wells (final volume will be 100 µL).

-

Incubate the plate at 37°C for 30-90 minutes, protected from light.

-

Aspirate the solution from the wells and wash the cells twice with 200 µL of ice-cold PBS to remove extracellular Rh123.

-

After the final wash, add 100 µL of PBS or a suitable lysis buffer to each well.

4. Data Acquisition:

-

Measure the intracellular fluorescence using a fluorescence plate reader with excitation at ~485 nm and emission at ~525 nm.

-

Alternatively, for more detailed analysis, cells can be detached using a non-enzymatic solution and analyzed by flow cytometry.

Controls

-

Negative Control (Basal Efflux): P-gp overexpressing cells treated with vehicle and Rhodamine 123. This represents the baseline fluorescence with active P-gp efflux.

-

Positive Control (Maximal Inhibition): P-gp overexpressing cells treated with a high concentration of a known P-gp inhibitor (e.g., Tariquidar or Verapamil) and Rhodamine 123. This represents the maximum achievable fluorescence upon P-gp inhibition.

-

Parental Cell Line Control: Parental cells (low P-gp expression) treated with vehicle and Rhodamine 123. The fluorescence in these cells should be high and similar to the positive control, as they lack significant P-gp efflux.

Data Analysis

-

Subtract the background fluorescence (wells with cells but no Rhodamine 123).

-

Normalize the fluorescence of the test compound-treated wells to the controls. The percent inhibition can be calculated as follows:

% Inhibition = [(Fluorescence_test - Fluorescence_negative_control) / (Fluorescence_positive_control - Fluorescence_negative_control)] * 100

-

Plot the percent inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using a suitable software (e.g., GraphPad Prism).

Conclusion

The Rhodamine 123 efflux assay using Tariquidar as a positive control is a reliable and efficient method for screening and characterizing P-glycoprotein inhibitors. The detailed protocol and data provided in this application note offer a solid foundation for researchers to implement this assay in their drug discovery and development workflows. Careful optimization of cell density, compound incubation times, and Rhodamine 123 concentration for the specific cell line used is recommended for achieving the most robust and reproducible results.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Rhodamine-123 accumulation assay [bio-protocol.org]

- 3. Tariquidar | P-gp | TargetMol [targetmol.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A Phase I Study of the P-Glycoprotein Antagonist Tariquidar in Combination with Vinorelbine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Calcein-AM Assay for Measuring Tariquidar's P-gp Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a transmembrane efflux pump that plays a critical role in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of many drugs.[1] Tariquidar is a potent and specific, non-competitive third-generation inhibitor of P-gp.[2] The Calcein-AM assay is a rapid, sensitive, and reliable high-throughput method to assess P-gp inhibition.[3]

This document provides detailed application notes and protocols for utilizing the Calcein-AM assay to measure the P-gp inhibitory activity of Tariquidar.

Principle of the Calcein-AM Assay

The assay relies on the differential transport of the non-fluorescent, lipophilic Calcein-AM and the fluorescent, hydrophilic calcein.

-

Cellular Uptake: Calcein-AM readily crosses the cell membrane of both P-gp expressing and non-expressing cells.

-

Intracellular Conversion: Inside the cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester groups, converting Calcein-AM into the highly fluorescent and membrane-impermeant calcein.[4]

-

P-gp Efflux: In cells overexpressing P-gp, the pump actively transports the non-fluorescent Calcein-AM back out of the cell before it can be hydrolyzed.[1] This results in low intracellular fluorescence.

-

P-gp Inhibition: In the presence of a P-gp inhibitor like Tariquidar, the efflux of Calcein-AM is blocked. This leads to the accumulation of Calcein-AM within the cell, its subsequent conversion to calcein, and a significant increase in intracellular fluorescence. The intensity of the fluorescence is directly proportional to the degree of P-gp inhibition.[5]

P-glycoprotein (P-gp) Inhibition by Tariquidar

Tariquidar is a potent and specific inhibitor of P-gp with a high binding affinity (Kd=5.1 nM).[5] It functions as a non-competitive inhibitor, meaning it does not compete with P-gp substrates for the same binding site. Instead, Tariquidar is thought to lock the transporter in a conformation that is unable to bind or transport substrates, thereby inhibiting its efflux activity.[6]

Caption: Experimental workflow for the Calcein-AM assay.

Step-by-Step Protocol

-

Cell Seeding:

-

One day before the experiment, seed the P-gp overexpressing cells into a black, clear-bottom 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of culture medium.

-

Include wells for background control (medium only).

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Preparation and Incubation:

-

Prepare serial dilutions of Tariquidar in assay buffer. A typical concentration range to test would be from 0.1 nM to 10 µM.

-

Include a positive control (e.g., a known P-gp inhibitor like Verapamil at a saturating concentration, such as 50 µM) and a negative control (assay buffer with DMSO at the same final concentration as the Tariquidar dilutions).

-

On the day of the assay, carefully remove the culture medium from the wells.

-

Add 100 µL of the prepared Tariquidar dilutions, positive control, and negative control to the respective wells.

-

Incubate the plate at 37°C for 10-15 minutes.

-

-

Calcein-AM Loading:

-

Prepare the Calcein-AM working solution by diluting the 1 mM stock solution in assay buffer to a final concentration of 0.25 - 1 µM. The optimal concentration should be determined empirically for the specific cell line.

-

Add 50 µL of the Calcein-AM working solution to each well, resulting in a final volume of 150 µL.

-

-

Incubation:

-

Incubate the plate at 37°C for 15-30 minutes, protected from light. The optimal incubation time may need to be determined for your cell line.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to approximately 485 nm and 520 nm, respectively.

-

Data Analysis

-

Background Subtraction: Subtract the average fluorescence of the background control wells (medium only) from all other wells.

-

Calculate Percentage Inhibition:

-

The percentage of P-gp inhibition can be calculated using the following formula:

-

-

Determine IC50 Value:

-

Plot the percentage inhibition against the logarithm of the Tariquidar concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of Tariquidar that produces 50% of the maximal inhibition.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| High Background Fluorescence | - Autofluorescence from medium or plate- Excess Calcein-AM | - Use phenol red-free medium- Use black-walled plates- Wash cells with PBS after Calcein-AM incubation- Optimize (reduce) Calcein-AM concentration |

| Low Fluorescence Signal | - Low cell number- Insufficient incubation time- Poor cell viability- Calcein-AM hydrolysis | - Increase cell seeding density- Optimize incubation time- Check cell health with Trypan Blue- Prepare fresh Calcein-AM working solution |

| High Well-to-Well Variability | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure even cell suspension before seeding- Use a multichannel pipette carefully- Avoid using the outer wells of the plate |

Conclusion

The Calcein-AM assay is a robust and efficient method for quantifying the P-gp inhibitory activity of compounds like Tariquidar. By following the detailed protocols and data analysis procedures outlined in these application notes, researchers can obtain reliable and reproducible results for their drug development and MDR research. Careful optimization of experimental parameters for specific cell lines is crucial for achieving the best performance of this assay.

References

Application Notes and Protocols for Selecting MDR1-Expressing Cell Lines for Tariquidar Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multidrug resistance (MDR) is a significant factor in the failure of chemotherapy. A primary mechanism behind MDR is the overexpression of the ATP-binding cassette (ABC) transporter protein P-glycoprotein (P-gp), encoded by the ABCB1 (MDR1) gene.[1][2] P-gp functions as an ATP-dependent efflux pump, actively transporting a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their intracellular concentration and efficacy.[2][3]

Tariquidar (XR9576) is a potent, third-generation, non-competitive inhibitor of P-gp.[4][5][6] It binds to P-gp with high affinity, blocking drug efflux and restoring the sensitivity of resistant tumor cells to chemotherapy.[4][6][7] At higher concentrations (e.g., 1 μM), Tariquidar may also inhibit other transporters like ABCG2 (BCRP).[4][8] The selection of appropriate MDR1-expressing cell lines is a critical first step for the in vitro evaluation of Tariquidar's efficacy and mechanism of action. This document provides a detailed guide to selecting and validating cell lines for such experiments.

Part 1: Selecting an Appropriate MDR1-Expressing Cell Line

The ideal model for studying Tariquidar involves a pair of cell lines: a parental, drug-sensitive line with low or no MDR1 expression, and a derived or transfected subline that overexpresses MDR1. This allows for direct comparison and confirmation that the observed effects are P-gp mediated.

Key Selection Criteria:

-

High P-gp Expression and Function: The selected cell line must exhibit robust P-gp-mediated efflux activity.

-

Parental Control: The availability of an isogenic parental cell line is crucial for attributing resistance reversal specifically to P-gp inhibition.

-

Tissue of Origin: The choice may be guided by the cancer type of interest (e.g., breast, lung, colon).

-

Stable Phenotype: The MDR1 expression and resistance phenotype should be stable over multiple passages.

Table 1: Commonly Used MDR1-Expressing Cell Lines

| MDR1-Expressing Cell Line | Parental Cell Line | Origin | Notes |

| NCI/ADR-RES | MCF-7 | Human Breast Adenocarcinoma | Also known as MCF-7/ADR. Classic doxorubicin-selected resistant line.[4] |

| 2780AD | A2780 | Human Ovarian Carcinoma | Acquired resistance model.[4] |

| H69/LX4 | H69 | Human Small-Cell Lung Carcinoma | Acquired resistance model.[4] |

| KB-ChR-8-5 | KB-3-1 | Human Epidermoid Carcinoma | Colchicine-selected resistant line.[9] |

| CHrB30 | AuxB1 | Chinese Hamster Ovary (CHO) | A well-characterized P-gp overexpressing line.[4] |

| LMDR1 | LLC-PK1 | Porcine Kidney Epithelial | Stably transfected with human MDR1 cDNA.[10] |

| MDCKII-MDR1 | MDCKII | Canine Kidney Epithelial | Stably transfected with human MDR1 cDNA.[11] |

| DLD1-TxR | DLD1 | Human Colorectal Adenocarcinoma | Paclitaxel-resistant subline.[1] |

| NCI-H460/R | NCI-H460 | Human Non-Small Cell Lung Cancer | Doxorubicin-resistant subline.[1] |

Part 2: Characterization and Validation of MDR1 Function

Before initiating Tariquidar experiments, it is essential to confirm the functional activity of P-gp in the selected cell line pair. This is typically achieved using fluorescent P-gp substrates.

Logical Workflow for Cell Line Selection and Validation

Caption: Workflow for selecting and validating MDR1-expressing cell lines.

Protocol 1: P-gp Functional Assay using Calcein-AM

The Calcein-AM assay is a high-throughput method to assess P-gp activity.[9] Non-fluorescent Calcein-AM is a P-gp substrate that freely enters cells.[12] In cells lacking P-gp, it is cleaved by intracellular esterases into the highly fluorescent calcein, which is retained.[9][12] In MDR1-expressing cells, Calcein-AM is actively pumped out before it can be cleaved, resulting in low intracellular fluorescence.[12]

Caption: Principle of the Calcein-AM functional assay for P-gp activity.

-

Parental and MDR1-expressing cell lines

-

96-well black, clear-bottom tissue culture plates

-

Calcein-AM (stock solution in DMSO)

-

Assay Buffer (e.g., HBSS or phenol red-free medium)

-

Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)

-

Cell Seeding: Seed both parental and MDR1-expressing cells into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

-

Preparation of Reagents: Prepare a working solution of Calcein-AM in Assay Buffer at a final concentration of 0.25-1 µM.

-

Assay: a. Remove culture medium from the wells. b. Wash cells once with 100 µL of Assay Buffer. c. Add 100 µL of the Calcein-AM working solution to each well. d. Incubate the plate at 37°C for 30-45 minutes, protected from light.[9]

-

Measurement: a. After incubation, wash the cells three times with ice-cold Assay Buffer to remove extracellular Calcein-AM. b. Add 100 µL of fresh Assay Buffer to each well. c. Measure the intracellular fluorescence using a microplate reader.

-

Analysis: Compare the fluorescence intensity between the parental and MDR1-expressing cell lines. A significantly lower signal in the MDR1 line confirms functional P-gp activity.

Protocol 2: P-gp Functional Assay using Rhodamine 123 Efflux

Rhodamine 123 is another fluorescent substrate of P-gp.[13][14] Unlike the Calcein-AM assay, this protocol typically involves loading cells with the dye and then measuring its efflux over time. Cells with high P-gp activity will extrude the dye rapidly, leading to a faster decrease in intracellular fluorescence.[15][16]

-

Parental and MDR1-expressing cell lines

-

Rhodamine 123 (stock solution in DMSO)

-

Flow cytometer or fluorescence microscope

-

Assay Buffer (e.g., HBSS or phenol red-free medium)

-

Cell Preparation: Harvest cells and resuspend them in Assay Buffer at a concentration of 1 x 10^6 cells/mL.

-

Dye Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 0.5-1 µM. Incubate at 37°C for 30 minutes to load the cells with the dye.

-

Washing: Centrifuge the cells, remove the supernatant, and wash the cell pellet twice with ice-cold Assay Buffer to remove extracellular dye.

-

Efflux: a. Resuspend the washed cell pellet in pre-warmed (37°C) Assay Buffer. b. Incubate at 37°C. c. Take aliquots at different time points (e.g., 0, 30, 60, 90 minutes).

-

Measurement: Analyze the fluorescence of the cells in each aliquot by flow cytometry.

-

Analysis: The MDR1-expressing cells should show a time-dependent decrease in fluorescence that is significantly faster than the parental cells, indicating active efflux of Rhodamine 123.

Part 3: Evaluating the Efficacy of Tariquidar

Once a suitable cell line pair is validated, experiments can proceed to quantify the inhibitory effect of Tariquidar on P-gp.

Mechanism of P-gp Inhibition by Tariquidar

Caption: Tariquidar blocks P-gp, leading to drug accumulation and cell death.

Protocol 3: Cytotoxicity Potentiation Assay

This assay determines the extent to which Tariquidar can restore the cytotoxic effect of a chemotherapy drug in MDR1-expressing cells. The result is often expressed as a "reversal factor" or "potentiation fold".

-

Validated parental and MDR1-expressing cell lines

-

96-well tissue culture plates

-

Tariquidar

-

A P-gp substrate cytotoxic drug (e.g., Doxorubicin, Paclitaxel, Vinblastine)

-

Cell viability assay reagent (e.g., MTT, Sulforhodamine B (SRB), or CellTiter-Glo®)

-

Cell Seeding: Seed both parental and MDR1-expressing cells into 96-well plates and allow them to adhere overnight.

-

Tariquidar Pre-incubation: a. Prepare a fixed, non-toxic concentration of Tariquidar in culture medium. A common starting range is 25-100 nM, as this is often sufficient for complete resistance reversal.[4] b. Remove the medium from the cells and add the Tariquidar-containing medium. c. Incubate for 1-2 hours.[4]

-

Cytotoxic Drug Addition: a. Prepare serial dilutions of the cytotoxic drug. b. Add the cytotoxic drug dilutions to the wells already containing Tariquidar, creating a dose-response curve. c. Include control wells: cells with no treatment, cells with Tariquidar alone, and cells with the cytotoxic drug alone.

-

Incubation: Incubate the plates for an additional 48-96 hours, depending on the cell line's doubling time.[4]

-

Viability Measurement: Assess cell viability using a standard method like MTT or SRB assay.

-

Analysis: a. Calculate the IC50 (concentration of drug causing 50% inhibition of cell growth) for the cytotoxic drug in all conditions. b. The potentiation fold (or reversal factor) in the MDR1 cell line is calculated as: Potentiation Fold = (IC50 of cytotoxic drug alone) / (IC50 of cytotoxic drug + Tariquidar)

Table 2: Example Data from Cytotoxicity Potentiation Assays

| Cell Line | Treatment | Doxorubicin IC50 | Potentiation Fold | Reference |

| MC26 (Murine Colon Carcinoma) | Doxorubicin alone | 36 nM | - | [4] |

| Doxorubicin + 0.1 µM Tariquidar | 7 nM | 5.1 | [4] | |

| EMT6/AR1.0 (Murine Mammary Carcinoma) | Doxorubicin alone | >1 µM | - | [4] |

| Doxorubicin + 0.1 µM Tariquidar | ~45 nM | >22 | [4] | |

| 2780AD (Human Ovarian Carcinoma) | Doxorubicin alone | ~2.2 µM | - | [4] |

| Doxorubicin + 0.1 µM Tariquidar | ~15 nM | ~150 | [4] |

Protocol 4: P-gp ATPase Activity Assay

P-gp utilizes energy from ATP hydrolysis to transport substrates.[17] The ATPase activity of P-gp is a direct measure of its function. Tariquidar has been shown to inhibit the vanadate-sensitive ATPase activity of P-gp.[4] This assay is typically performed using membrane vesicles from cells overexpressing P-gp.[17]

The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.[17] The P-gp-specific activity is determined by its sensitivity to inhibition by sodium orthovanadate. The effect of Tariquidar is then measured by its ability to inhibit this vanadate-sensitive ATPase activity.

-

Membrane vesicles from MDR1-overexpressing cells (and control vesicles if available)

-

Assay Buffer

-

ATP

-

Sodium Orthovanadate (a general P-type ATPase inhibitor)

-

Tariquidar

-

Reagents for colorimetric detection of inorganic phosphate (e.g., malachite green-based reagent)

-

96-well plates

-

Spectrophotometer / Plate Reader

-

Reaction Setup: In a 96-well plate, combine membrane vesicles with Assay Buffer.

-

Add Compounds: Add serial dilutions of Tariquidar or a control compound. Include wells with and without a known P-gp substrate (activator) and with and without vanadate (to determine P-gp specific activity).

-

Initiate Reaction: Add ATP to start the reaction.

-

Incubation: Incubate at 37°C for a defined period (e.g., 20-30 minutes).

-

Stop Reaction & Detect Pi: Stop the reaction and add the colorimetric reagent to detect the amount of inorganic phosphate produced.

-

Measurement: Read the absorbance at the appropriate wavelength.

-

Analysis: a. Calculate the vanadate-sensitive ATPase activity (Total ATPase - Vanadate-insensitive ATPase). b. Plot the vanadate-sensitive ATPase activity against the concentration of Tariquidar to determine an IC50 value. Tariquidar has been reported to inhibit P-gp ATPase activity with an IC50 of 43 nM.[4]

Table 3: Tariquidar Potency Data

| Parameter | Value | Cell Line / System | Notes | Reference |

| Binding Affinity (Kd) | 5.1 nM | CHrB30 | High-affinity binding to P-gp. | [4] |

| ATPase Inhibition (IC50) | 43 nM | P-gp membranes | Inhibition of vanadate-sensitive ATPase activity. | [4] |

| Efflux Inhibition (EC50) | 487 nM | CHrB30 | Concentration to restore 50% of substrate accumulation. | [4] |

| Resistance Reversal | 25 - 80 nM | Various MDR lines | Concentration for complete reversal of doxorubicin resistance. | [4] |

| Loperamide Transport Inhibition (IC50) | 15 nM | LMDR1 cells | Inhibition of polarized loperamide transport. | [10] |

References

- 1. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational Analysis of MDR1 Variants Predicts Effect on Cancer Cells via their Effect on mRNA Folding | PLOS Computational Biology [journals.plos.org]

- 3. scielo.br [scielo.br]

- 4. selleckchem.com [selleckchem.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Tariquidar Sensitizes Multiple Myeloma Cells to Proteasome Inhibitors via Reduction of Hypoxia-Induced P-gp-Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Transduction of MDR1 into human and mouse haemopoietic progenitor cells: use of rhodamine (Rh123) to determine transduction frequency and in vivo selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of Rhodamine-123 as a Tracer Dye for Use In In vitro Drug Transport Assays | PLOS One [journals.plos.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. The detection of rhodamine 123 efflux at low levels of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Troubleshooting & Optimization

Tariquidar dihydrochloride solubility issues in aqueous solutions

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility challenges of Tariquidar dihydrochloride in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a potent, third-generation, non-competitive inhibitor of P-glycoprotein (P-gp), a key protein involved in multidrug resistance in cancer cells.[1][2][3] Its primary mechanism of action is to block the efflux of chemotherapeutic drugs from cancer cells, thereby increasing their intracellular concentration and efficacy.[1][3] However, Tariquidar is a lipophilic molecule, and its dihydrochloride salt form, while intended to improve aqueous solubility, still presents significant challenges, often being classified as insoluble or poorly soluble in aqueous media.[1][2] This low solubility can lead to precipitation in stock solutions and experimental assays, affecting the accuracy and reproducibility of results.

Q2: What are the reported solubility values for Tariquidar and its salts?

A2: The solubility of Tariquidar is highly dependent on the solvent system. While it is readily soluble in organic solvents like DMSO, its aqueous solubility is limited. The provided table summarizes the available quantitative data.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

A3: Direct dissolution in aqueous buffers like PBS is generally not recommended and is likely to be unsuccessful, resulting in a suspension rather than a true solution.[4] A common practice is to first prepare a concentrated stock solution in an organic solvent, typically DMSO, and then dilute this stock into the aqueous experimental medium.[1][5]

Q4: What is the general strategy for preparing a working solution of this compound for in vitro cell-based assays?

A4: The most common method involves creating a high-concentration stock solution in 100% DMSO.[1] This stock is then serially diluted to an intermediate concentration in cell culture medium, followed by a final dilution to the desired working concentration. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.2% v/v) to avoid solvent-induced cytotoxicity.[1]

Q5: Are there established formulations for in vivo administration of Tariquidar?

A5: Yes, for in vivo studies in animal models, various formulations have been developed to improve the bioavailability of Tariquidar. These often involve a combination of solvents and excipients. Common approaches include using a co-solvent system such as DMSO and PEG 300, or creating a microemulsion.[1][6]

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Precipitation upon dilution of DMSO stock in aqueous buffer. | The aqueous solubility of this compound has been exceeded. This is a common issue when the percentage of the organic co-solvent (like DMSO) is significantly reduced upon dilution. | - Reduce the final concentration: The most straightforward solution is to work at a lower final concentration of Tariquidar. - Increase the percentage of co-solvent: If the experimental design allows, a slightly higher final concentration of DMSO might keep the compound in solution. However, always consider the tolerance of your cell line or model system to the solvent. - Use a different formulation: For in vivo studies, consider using a formulation with co-solvents like PEG 300 or a microemulsion to enhance solubility.[1][6] - pH adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Although specific data for Tariquidar is limited in the search results, exploring a slightly acidic pH might improve the solubility of the dihydrochloride salt.[7] |

| Cloudiness or visible particles in the prepared solution. | This indicates incomplete dissolution or precipitation over time. | - Sonication: Use an ultrasonic bath to aid in the dissolution of the compound in the initial solvent.[2][8] - Gentle warming: Gently warming the solution to 37°C can help increase solubility.[8] Avoid excessive heat, which could degrade the compound. - Freshly prepare solutions: Due to potential stability issues and precipitation over time, it is best to prepare working solutions fresh for each experiment.[7] |

| Inconsistent experimental results. | This could be due to variations in the actual concentration of solubilized Tariquidar, caused by partial precipitation. | - Filter the solution: After preparation, especially for stock solutions, filtering through a 0.22 µm syringe filter can remove any undissolved micro-precipitates. - Vortex before use: Always vortex your stock and working solutions before taking an aliquot for your experiment to ensure a homogenous suspension if any settling has occurred. |